molecular formula C11H16N2O2 B1378612 N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide CAS No. 1713602-56-2

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide

Cat. No.: B1378612
CAS No.: 1713602-56-2
M. Wt: 208.26 g/mol
InChI Key: FITDSXOCNDKUDE-UHFFFAOYSA-N
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Description

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is a chemical compound with the molecular formula C11H16N2O2 It is characterized by the presence of a pyrrolidine ring attached to a furan ring, which is further connected to an acetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyrrolidine ring. This can be achieved using reagents like furan-2-carbaldehyde.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(pyrrolidin-2-yl)thiophen-2-yl]methyl}acetamide: Similar structure with a thiophene ring instead of a furan ring.

    N-{[5-(pyrrolidin-2-yl)pyridin-2-yl]methyl}acetamide: Similar structure with a pyridine ring instead of a furan ring.

    N-{[5-(pyrrolidin-2-yl)benzene-2-yl]methyl}acetamide: Similar structure with a benzene ring instead of a furan ring.

Uniqueness

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is unique due to the presence of both a pyrrolidine and a furan ring, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(5-pyrrolidin-2-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(14)13-7-9-4-5-11(15-9)10-3-2-6-12-10/h4-5,10,12H,2-3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITDSXOCNDKUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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